Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester
Description
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is an organophosphorus compound characterized by a phosphonodithioate backbone with a chloromethyl group, an O-isopropyl ester, and an S-(p-tolyl) substituent.
Properties
CAS No. |
5114-37-4 |
|---|---|
Molecular Formula |
C11H16ClOPS2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
BFPLZFFHPDTDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Chloromethylphosphonodithioic Acid O-isopropyl S-(p-tolyl) Ester
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organophosphorus chemistry. The key steps include:
- Preparation of intermediate chloromethylphosphonodithioic acid derivatives.
- Introduction of the O-isopropyl ester group.
- Attachment of the S-(p-tolyl) sulfanyl moiety.
The final compound features a sulfanylidene-lambda^5-phosphane core, which is formed under controlled reaction conditions to ensure the correct substitution pattern and stability of the product.
Detailed Synthetic Routes and Reaction Conditions
Preparation of Chloromethylphosphonodithioic Acid Intermediates
- The chloromethylphosphonodithioic acid intermediates are typically synthesized by reacting chloromethyl reagents with phosphorus sulfide sources under anhydrous conditions.
- Thionyl chloride (SOCl2) is often used to convert alcohol or alkylene oxide precursors into chlorosulfinate intermediates, which are then further reacted to form the phosphonodithioic acid core.
- Reaction temperatures are maintained between 0°C and 50°C to optimize yield and minimize side reactions.
Introduction of the O-isopropyl Ester Group
- The O-isopropyl ester functionality is introduced by esterification of the phosphonodithioic acid intermediate with isopropanol or its derivatives.
- Esterification is typically catalyzed by acid or base catalysts, with reaction conditions carefully controlled to avoid hydrolysis or overreaction.
- Selective esterification methods, such as those using orthoesters or other alkoxy donors, have been reported to improve monoester formation efficiency.
Attachment of the S-(p-tolyl) Group
- The S-(p-tolyl) sulfanyl group is introduced via nucleophilic substitution reactions.
- p-Tolyl thiol or its derivatives react with the chloromethylphosphonodithioic acid intermediate, displacing chloride and forming the desired S-aryl phosphonodithioate ester.
- The reaction is often carried out in the presence of a proton acceptor base such as pyridine or trimethylamine to sequester hydrogen chloride and drive the reaction forward.
Industrial and Laboratory Scale Production
- Laboratory synthesis typically uses batch reactors with careful control of stoichiometry and reaction times.
- Industrial production methods optimize these reactions by employing continuous flow reactors and automated synthesis systems to improve scalability, yield, and purity.
- Purification steps include fractional distillation under reduced pressure and filtration through diatomaceous earth to remove impurities.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Chlorosulfinate formation | Alcohol or alkylene oxide + thionyl chloride (0-50°C) | Formation of chlorosulfinate intermediate | Controlled temp to avoid decomposition |
| 2. Esterification | Phosphonodithioic acid + isopropanol + catalyst | Formation of O-isopropyl ester group | Selective esterification methods preferred |
| 3. S-(p-tolyl) substitution | Chloromethylphosphonodithioic acid + p-tolyl thiol + base (e.g., pyridine) | Introduction of S-(p-tolyl) sulfanyl group | Base scavenges HCl, improves yield |
| 4. Purification | Fractional distillation, filtration | Removal of impurities and isolation of product | Reduced pressure distillation recommended |
Chemical Reactions Analysis
Types of Reactions
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related analogs:
Key Research Findings
Substituent Effects on Reactivity: The S-(p-fluorophenyl) analog () exhibits higher electrophilicity at the phosphorus center compared to the target compound’s S-(p-tolyl) group due to fluorine’s electron-withdrawing nature. This increases its reactivity in nucleophilic substitution reactions, relevant in pesticide design .
Similar compounds in (e.g., O,O-diethyl derivatives) are associated with acetylcholinesterase inhibition, a mechanism likely shared by the target compound .
Applications and Stability :
- Nitro-substituted analogs (e.g., CAS 328-04-1 in ) demonstrate enhanced stability and pesticidal efficacy due to electron-withdrawing groups. The target compound’s methyl group may trade reactivity for improved lipid solubility, favoring systemic distribution in biological systems .
- Lower molecular weight analogs (e.g., S,S-diethyl O-methyl ester in ) prioritize volatility for fumigant applications, whereas bulkier substituents in the target compound may suit liquid formulations .
Biological Activity
Chemical Structure and Properties
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is a phosphonodithioate derivative that exhibits unique chemical properties due to the presence of both phosphonic and dithioic functional groups. Its structure can be represented as follows:
- Chemical Formula : C12H15ClO2PS2
- Molecular Weight : 304.83 g/mol
The compound features a chloromethyl group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the isopropyl and p-tolyl groups contributes to its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphonodithioate moiety can act as a phosphorothioate, which may inhibit various enzymes or interfere with cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of phosphonodithioate compounds. This compound has shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxic effects have also been evaluated using various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 5 |
| HeLa (Cervical Cancer) | 15 | 3 |
| Normal Fibroblasts | >50 | - |
The selectivity index indicates that this compound may selectively target cancer cells over normal cells, making it a candidate for further investigation in cancer treatment.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Targeting
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
